molecular formula C2HF6NO4S2 B1295538 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide CAS No. 82113-65-3

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

Cat. No.: B1295538
CAS No.: 82113-65-3
M. Wt: 281.16 g/mol
InChI Key: ZXMGHDIOOHOAAE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic processes, influencing their activity and stability. For instance, bis(trifluoromethanesulfonyl)imide can affect the activity of enzymes involved in uric acid metabolism, leading to alterations in biochemical indicators such as serum bicarbonate levels . These interactions are crucial for understanding the compound’s impact on biochemical pathways and cellular functions.

Cellular Effects

The effects of bis(trifluoromethanesulfonyl)imide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to bis(trifluoromethanesulfonyl)imide can lead to changes in the expression of genes associated with inflammation, renal function, and uric acid metabolism . Additionally, it can induce histological changes such as tubule dilation, inflammation, and loss of kidney structure, highlighting its impact on cellular health and function.

Molecular Mechanism

At the molecular level, bis(trifluoromethanesulfonyl)imide exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to induce widespread DNA methylation changes, which are implicated in cell apoptosis and cancer-related pathways . These epigenetic modifications suggest a potential mechanism of action that can lead to kidney injury and other cellular effects. Understanding these molecular interactions is essential for developing targeted interventions to mitigate the adverse effects of bis(trifluoromethanesulfonyl)imide.

Temporal Effects in Laboratory Settings

The temporal effects of bis(trifluoromethanesulfonyl)imide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Research has shown that exposure to bis(trifluoromethanesulfonyl)imide over different durations can lead to varying degrees of renal injuries and epigenetic alterations . These findings underscore the importance of considering the temporal aspect when evaluating the compound’s impact on cellular health.

Dosage Effects in Animal Models

The effects of bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to toxic or adverse effects, including significant changes in kidney-related biochemical parameters and histological alterations . Understanding the dosage effects is crucial for determining safe exposure levels and developing guidelines for its use in various applications.

Metabolic Pathways

Bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s impact on uric acid metabolism and its associated enzymes highlights its role in biochemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to its high stability, low toxicity, and excellent solubility in organic solvents. These properties make it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMGHDIOOHOAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045026
Record name 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
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Molecular Weight

281.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82113-65-3
Record name Bis(trifluoromethanesulfonyl)imide
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Record name Triflic imide
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Record name Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-
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Record name 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
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Record name 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-methanesulfonamide
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Record name 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-methanesulfonamide
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Record name 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONAMIDE
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Synthesis routes and methods I

Procedure details

5.0 g of Indium (III) hydroxide was dissolved in 50 ml of water and to which 27.0 g of HNTf2 was added and stirred at room temperature for 24 hours. The reaction mixture was filtered and the filtrate was concentrated on a rotary evaporator and dried under vacuum (1 mmHg) for 3 days at 120° C. The unpurified indium(III) bis-triflimide was found to be an excellent Friedel-Crafts catalyst for the reaction of toluene, anisole and xylene with benzoyl chloride or benzoic anhydride.
Quantity
5 g
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reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The imide HN(SO2CF3), was obtained from the lithium salt. LiN(SO2CF3)2 (10 g, 35 mmole) was added to 50 mL concentrated sulfuric acid. The free imide was distilled at about 90° C., 10 mm Hg and purified by sublimation at about 70° C., 1-2 mm Hg giving 7.4 g (74%) HN(SO2CF3)2. The silver salt was then obtained from the imide. Ag2CO3 (2.0 g, 0.2 mmol) was added slowly to a stirring, solution of HN(SO2CF3)2 (3.5 g, 12.0 mmole) in 25 mL water. The mixture was then digested, wrapped in foil, at 60° C. for 1 h and the excess Ag2CO3 filtered off. The water was removed under vacuum giving white powder of AgNTf2. Dissolution of the powder in diethyl ether (25 mL) followed by filtration and removal of all volatiles under vacuum gave 4.6 g (95%) of white AgNTf2.
Name
LiN(SO2CF3)2
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

By vacuum transfer, FN(SO2CF3)2 (1.7 mmol) was added to 2.0 ml of toluene at -196° C. The mixture was warmed to room temperature and agitated by hand. A slow color change ensues near 22° C. After 10 hours, 19F NMR shows the presence of 2-fluorotoluene (74%), 3-fluorotoluene (4%) and 4-fluorotoluene (21%). The ratio of unreacted FN(SO2CF3)2 to the HN(SO2CF3)2 formed in the reaction indicates an 80% conversion to the monofluorotoluene isomers. No other fluorine containing products are observed by NMR.
Quantity
1.7 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
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Synthesis routes and methods IV

Procedure details

By vacuum transfer, FN(SO2CF3)2 (1.7 mmol) was added to 2.0 ml of toluene at -196° C. The mixture was warmed to room temperature and agitated by hand. A slow color change ensues near 22° C. After 10 hours, 19F NMR shows the presence of 2-fluorotoluene (74%), 3-fluorotoluene (4%) and 4-fluorotoluene (21%). The ratio of unreacted FN(SO2CF )3)2 to the HN(SO2CF3)2 formed in the reaction indicates an 80% conversion to the monofluorotoluene isomers. No other fluorine containing products are observed by NMR.
Quantity
1.7 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Reactant of Route 2
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Reactant of Route 3
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Reactant of Route 4
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
Customer
Q & A

A: TFSI primarily interacts with other molecules through its negatively charged oxygen atoms, forming electrostatic interactions with positively charged species. This interaction is crucial in its application in ionic liquids (ILs), where TFSI acts as the anionic component. The delocalized charge distribution within TFSI contributes to its low viscosity and high ionic conductivity in ILs. [, , , ]

A: TFSI has the molecular formula C2F6NO4S2- and a molecular weight of 280.14 g/mol. It exists in two primary conformers, cis and trans, with the trans conformer being more energetically stable in the gas phase. [, , , , , ] Spectroscopic techniques like FTIR and Raman spectroscopy are widely used to characterize TFSI and study its conformational changes under different conditions. [, , , , , ]

A: While TFSI itself is not a catalyst, it serves as a crucial component in catalytic systems involving ionic liquids. TFSI-based ILs can act as solvents and sometimes co-catalysts, influencing reaction mechanisms and selectivity. [, , ] For example, [C_nmimTf_2N] ionic liquids have been studied for their use in the extraction of iron(III) using 8-quinolinol as a chelating agent. [] The properties of the TFSI-based IL, such as hydrophobicity, significantly impact the extraction efficiency and selectivity. [, ]

A: Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are widely employed to study TFSI-based systems. [, , , , , ] These simulations provide valuable insights into the structural properties, conformational dynamics, and intermolecular interactions of TFSI-containing ILs. For instance, DFT calculations have been used to investigate the conformational equilibrium of TFSI in ammonium-based ILs. [, , , ] MD simulations have been employed to study the transport properties of TFSI-based electrolytes and the solvation of lithium ions in these systems. [, ]

A: The structure of the cation paired with TFSI significantly influences the physicochemical properties of the resulting IL. For example, increasing the alkyl chain length on the cation typically leads to decreased conductivity and increased viscosity. [, , , , ] Additionally, the presence of functional groups on the cation, such as ether or ester groups, can influence the solvating ability and electrochemical stability of the IL. [, ]

A: While TFSI itself doesn't have specific regulations like REACH registration, its handling and disposal should adhere to general guidelines for hazardous chemicals. Always consult relevant Safety Data Sheets (SDS) and local regulations for proper handling and disposal procedures. []

A: Yes, alternative anions are being explored for use in ILs and electrolytes, driven by factors like cost, performance, and environmental concerns. Some examples include bis(fluorosulfonyl)imide (FSI) and other fluorinated imide anions. [, , ] These alternatives often offer different tradeoffs in terms of properties such as conductivity, viscosity, and electrochemical stability. Research continues to identify and optimize alternative anions for specific applications. [, ]

A: The recycling and disposal of TFSI and related materials require careful consideration due to their potential environmental impact. While specific regulations for TFSI are limited, best practices involve treating them as hazardous waste and adhering to local regulations. Research into environmentally friendly methods for the synthesis, recycling, and disposal of TFSI and TFSI-containing materials is an active area of development. []

ANone: Research involving TFSI requires access to various specialized tools and facilities. These include:

  • Spectroscopic equipment: FTIR, Raman, and NMR spectroscopy for structural characterization and analysis. [, , , , , , , ]
  • Electrochemical workstations: For studying electrochemical properties and applications in batteries and other devices. [, , , ]
  • Computational resources: High-performance computing clusters and software for running MD simulations and quantum chemical calculations. [, ]
  • Materials characterization facilities: Instruments for thermal analysis (DSC, TGA), microscopy (SEM, TEM), and rheology. [, , ]

ANone: While a detailed historical account is outside the scope of this Q&A, some key milestones include:

  • Early synthesis and characterization of TFSI: Laying the foundation for understanding its properties and potential applications. []
  • Discovery of TFSI-based ionic liquids: This marked a turning point, opening up numerous research avenues in areas like electrochemistry, green chemistry, and materials science. [, ]
  • Development of TFSI-containing electrolytes for lithium-ion batteries: This has been a significant area of research, driven by the demand for high-performance energy storage devices. [, , ]

ANone: Research on TFSI and its applications is highly interdisciplinary, drawing upon expertise from fields such as:

  • Chemistry: Organic synthesis, physical chemistry, analytical chemistry, and computational chemistry. [, , , , , ]
  • Materials science: Polymer science, electrochemistry, and nanotechnology. [, , , ]
  • Chemical engineering: Process design and optimization for the synthesis and application of TFSI-based materials. [, ]
  • Environmental science: Assessing the environmental impact of TFSI and developing sustainable practices. []

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